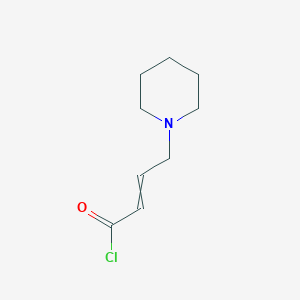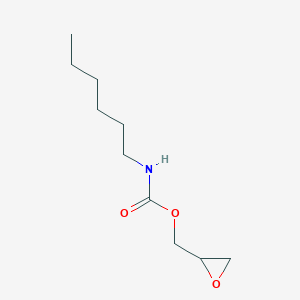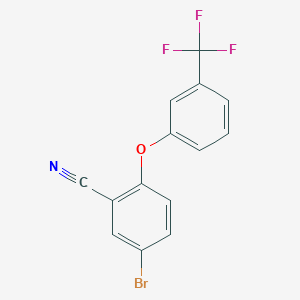
4-Piperidin-1-yl-but-2-enoyl chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-4-(piperidin-1-yl)but-2-enoyl chloride is an organic compound that features a piperidine ring attached to a butenoyl chloride moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-(piperidin-1-yl)but-2-enoyl chloride typically involves the reaction of (E)-4-(piperidin-1-yl)but-2-enoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
(E)-4-(piperidin-1-yl)but-2-enoic acid+SOCl2→(E)-4-(piperidin-1-yl)but-2-enoyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of (E)-4-(piperidin-1-yl)but-2-enoyl chloride may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature and pressure, which are critical for the successful synthesis of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-4-(piperidin-1-yl)but-2-enoyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, the compound can hydrolyze to form (E)-4-(piperidin-1-yl)but-2-enoic acid and hydrochloric acid.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Hydrolysis: Typically carried out in aqueous or alcoholic solutions at room temperature.
Reduction: Requires the use of strong reducing agents under anhydrous conditions.
Major Products
Amides and Esters: Formed through nucleophilic substitution reactions.
(E)-4-(piperidin-1-yl)but-2-enoic acid: Formed through hydrolysis.
Alcohols: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
(E)-4-(piperidin-1-yl)but-2-enoyl chloride has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals, particularly those targeting neurological disorders.
Material Science: Utilized in the preparation of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of (E)-4-(piperidin-1-yl)but-2-enoyl chloride largely depends on its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites in target molecules, leading to the formation of stable derivatives. The molecular targets and pathways involved are specific to the application and the nature of the nucleophile.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Piperidine: A simpler structure with a six-membered ring containing one nitrogen atom.
Piperine: An alkaloid with a piperidine moiety, known for its antioxidant properties.
Pyridine: A heterocyclic aromatic compound with a nitrogen atom in the ring.
Uniqueness
(E)-4-(piperidin-1-yl)but-2-enoyl chloride is unique due to its combination of a piperidine ring and an acyl chloride group, which imparts distinct reactivity and potential for diverse applications in organic synthesis and medicinal chemistry.
Eigenschaften
Molekularformel |
C9H14ClNO |
|---|---|
Molekulargewicht |
187.66 g/mol |
IUPAC-Name |
4-piperidin-1-ylbut-2-enoyl chloride |
InChI |
InChI=1S/C9H14ClNO/c10-9(12)5-4-8-11-6-2-1-3-7-11/h4-5H,1-3,6-8H2 |
InChI-Schlüssel |
XPJWCVLKRVTORQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCN(CC1)CC=CC(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(4S)-4-[(3,6-diiodocarbazol-9-yl)methyl]-2-methyl-4,5-dihydro-1,3-oxazole](/img/structure/B14077817.png)



![Sodium;7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-5-hydroxy-3-oxohept-6-enoate](/img/structure/B14077839.png)
![[(1R,5S)-8,8-dimethyl-8-azoniabicyclo[3.2.1]octan-3-yl] 3-hydroxy-2-phenylpropanoate;iodide](/img/structure/B14077855.png)
![N-[2-(Benzoyloxy)ethyl]-N,N-dimethyltetradecan-1-aminium bromide](/img/structure/B14077871.png)



![2-(6-Ethoxy-1,3-benzothiazol-2-yl)-7-methyl-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14077883.png)

